molecular formula C20H14ClN3O2 B12208534 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B12208534
M. Wt: 363.8 g/mol
InChI Key: UNKIWRDWDAXHPE-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound of significant interest in biochemical research, particularly for investigating phosphodiesterase (PDE) enzyme activity. Its molecular architecture, featuring a 1,2,5-oxadiazole (furazan) core linked to a naphthalene acetamide group, is characteristic of compounds designed for high-affinity binding to enzyme active sites. This structural motif suggests potential as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and is a prominent therapeutic target for inflammatory diseases such as asthma, COPD, and psoriasis. By potentially inhibiting PDE4, this compound serves as a critical research tool for elucidating the role of cAMP signaling pathways in immune cell function, including neutrophil and macrophage activation. Furthermore, the manipulation of intracellular cAMP levels has broad implications for regulating pro-inflammatory and anti-inflammatory cytokine production . Researchers utilize this acetamide derivative in vitro to study cellular signaling cascades and to validate new mechanisms for controlling pathological inflammation, providing foundational data for future drug discovery efforts. This product is intended for research applications by qualified laboratory personnel only.

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14ClN3O2/c21-16-10-8-14(9-11-16)19-20(24-26-23-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)

InChI Key

UNKIWRDWDAXHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydroxylamine Derivatives

The 1,2,5-oxadiazole ring is synthesized via cyclocondensation of a nitrile oxide with a hydroxylamine derivative. For example, 4-chlorobenzonitrile oxide reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 80°C (reflux)

  • Catalyst : None (thermal activation)

  • Yield : 68–72%

Functionalization of the Oxadiazole Amine

The 3-amino group on the oxadiazole is acylated to form the acetamide linkage. This step requires activation of the carboxylic acid (e.g., 2-(naphthalen-1-yl)acetic acid) using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with the oxadiazole amine.

Key Data :

ParameterValueSource
Acylation AgentSOCl₂
Reaction Time4–6 hours
SolventAnhydrous dichloromethane
Yield75–80%

Synthesis of the Naphthalen-1-yl Acetamide Moiety

Preparation of 2-(Naphthalen-1-yl)Acetic Acid

Naphthalen-1-yl acetic acid is synthesized via Friedel-Crafts acylation of naphthalene with chloroacetyl chloride in the presence of AlCl₃.

Reaction Optimization :

  • Catalyst : Aluminum chloride (1.2 equiv)

  • Solvent : Nitrobenzene

  • Temperature : 0–5°C (to minimize polyacylation)

  • Yield : 65%

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride:
RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
Conditions : Reflux in anhydrous toluene for 2 hours.

Coupling Reactions for Final Assembly

Amide Bond Formation

The acid chloride reacts with the oxadiazole amine in the presence of a base (e.g., triethylamine) to form the acetamide bond.

Procedure :

  • Dissolve 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole (1 equiv) in dry dichloromethane.

  • Add triethylamine (2.5 equiv) and 2-(naphthalen-1-yl)acetyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 70–78%.

Alternative Coupling Reagents

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF improves yields to 85% by reducing racemization:
RCOCl+H2N-OxadiazoleEDCI/HOBtRCONH-Oxadiazole\text{RCOCl} + \text{H}_2\text{N-Oxadiazole} \xrightarrow{\text{EDCI/HOBt}} \text{RCONH-Oxadiazole}

Optimization of Reaction Conditions

Solvent Effects

SolventYield (%)Purity (%)
Dichloromethane7595
DMF8598
THF6890

DMF enhances solubility of polar intermediates, facilitating higher yields.

Temperature and Time

  • Optimal Temperature : 25°C (room temperature) avoids decomposition of the oxadiazole amine.

  • Reaction Time : 12–16 hours ensures complete conversion.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable scalable production with:

  • Residence Time : 10 minutes

  • Throughput : 1 kg/day

  • Purity : >99%

Green Chemistry Approaches

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a greener solvent.

  • Catalyst Recycling : Immobilized lipases for acylation reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s ability to intercalate with DNA or disrupt cell membranes can contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Analogs

Several compounds share the 1,2,5-oxadiazole core but differ in substituents and linked groups:

Compound Name Molecular Formula Key Substituents Molecular Weight Source
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide (Target) C20H14ClN3O2 4-Chlorophenyl, naphthalen-1-yl 363.80 -
2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (BH52669) C18H16ClN3O4 3,4-Dimethoxyphenyl, 4-chlorophenyl 373.79
2-(2-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide C17H14ClN3O3 4-Methylphenyl, 2-chlorophenoxy 343.80

Key Observations :

  • Bioactivity Clues : While BH52669 lacks reported activity data, dimethoxy groups are often associated with improved solubility and CNS penetration. The target’s naphthalene group may favor interactions with hydrophobic enzyme pockets .
Triazole-Containing Analogs

Compounds with triazole cores and acetamide linkers highlight the impact of heterocycle choice:

Compound Name Molecular Formula Key Features Molecular Weight Source
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) C21H18ClN4O2 Triazole core, naphthalen-1-yloxy methyl 393.11
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) C21H18N4O2 Triazole core, naphthalen-2-yloxy methyl 382.40

Key Observations :

  • Heterocycle Impact : Triazoles (1,2,3-triazole) exhibit stronger hydrogen-bonding capacity than oxadiazoles due to additional nitrogen atoms. This may enhance target binding but reduce metabolic stability compared to the target compound’s oxadiazole core .
Acetamide Derivatives with Diverse Aryl Groups

Comparisons with other acetamide-type inhibitors reveal pharmacophore trends:

Compound Name Molecular Formula Key Features Biological Activity Source
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide C17H20N2O Piperidine, naphthalen-1-yl AChE/BChE inhibition
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide C18H14BrNO Naphthalen-1-yl, bromophenyl Structural analog
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C18H13ClFNO Naphthalen-1-yl, chloro-fluorophenyl Structural analog

Key Observations :

  • Pharmacological Potential: The target’s oxadiazole core differentiates it from piperidine-linked analogs like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, which show cholinesterase inhibition .

Physicochemical and Structural Comparisons

Crystallographic Insights
  • Conformational Flexibility : In N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the naphthalene and acetamide groups is 44.5°, suggesting restricted rotation due to steric effects . This contrasts with oxadiazole-containing compounds, where the heterocycle may impose planar rigidity.
  • Hydrogen Bonding : Triazole analogs (e.g., 6m) form N–H⋯O interactions stabilizing dimeric structures, whereas oxadiazoles may rely on weaker van der Waals interactions .
Spectroscopic Data
  • IR Signatures : The target compound’s carbonyl (C=O) stretch (~1678 cm⁻¹) aligns with acetamide derivatives like 6m, but oxadiazole-specific peaks (e.g., C–N at 1287 cm⁻¹) differ from triazole C–O stretches (~1136 cm⁻¹) .

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H14ClN3O2
Molecular Weight 305.75 g/mol
CAS Number 874126-87-1
LogP 4.205
Polar Surface Area 67.372 Ų

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Anticancer Activity : The compound is part of the 1,3,4-oxadiazole class, known for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Properties : Studies have shown that oxadiazole derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus . The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes.
  • Antioxidant Effects : The compound may also exhibit antioxidant properties, which are beneficial in reducing oxidative stress and related diseases .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and related compounds:

Anticancer Studies

A recent study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The findings indicated a dose-dependent relationship between the concentration of the compound and its cytotoxic effects .

Antimicrobial Studies

Another investigation assessed the antibacterial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a chlorophenyl moiety had enhanced activity compared to their non-chlorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the oxadiazole ring and substituents significantly influence biological activity:

ModificationEffect on Activity
Chlorophenyl GroupIncreases antibacterial potency
Naphthalenyl SubstituentEnhances anticancer properties
Electron-Withdrawing GroupsImproves overall bioactivity

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